molecular formula C7H7BrN2O2 B052524 Methyl 2-amino-5-bromonicotinate CAS No. 50735-34-7

Methyl 2-amino-5-bromonicotinate

Cat. No. B052524
CAS RN: 50735-34-7
M. Wt: 231.05 g/mol
InChI Key: POWKBBOOIZBIRZ-UHFFFAOYSA-N
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Description

"Methyl 2-amino-5-bromonicotinate" is a chemical compound that has been a subject of various studies in the field of chemistry, particularly focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "Methyl 2-amino-5-bromonicotinate," such as "Methyl 5-bromonicotinate," involves processes like palladium-catalyzed deuterolysis and condensation reactions. For instance, "Methyl nicotinate-5-2H" was prepared from "methyl 5-bromonicotinate" using palladium-catalyzed deuterolysis in dry tetrahydrofuran, yielding a deuterium-labeled nicotinic acid with high specificity (Clark, 1976).

Molecular Structure Analysis

The molecular structure of derivatives of "Methyl 2-amino-5-bromonicotinate" has been extensively studied using techniques like X-ray crystallography. For example, the crystal structure of a related compound, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was determined, revealing a trans configuration concerning the C=N double bond (Li, 2009).

Chemical Reactions and Properties

Chemical reactions involving "Methyl 2-amino-5-bromonicotinate" and its derivatives are characterized by various transformations, including cycloadditions, hydrogen bonding, and substitution reactions. These reactions contribute significantly to the molecule's chemical properties and potential applications in fields like antibacterial activities (Li, 2009).

Physical Properties Analysis

The physical properties of compounds related to "Methyl 2-amino-5-bromonicotinate," such as melting points, crystal structures, and solubility, are influenced by their molecular configuration and intermolecular interactions. For instance, the crystal structure of related compounds demonstrates various forms of intermolecular hydrogen bonding, affecting the compound's stability and physical form (Li, 2009).

Scientific Research Applications

  • Preparation of Deuterium-Labeled Nicotinic Acid : Methyl nicotinate-5-2H was prepared from Methyl 2-amino-5-bromonicotinate using palladium-catalyzed deuterolysis, yielding deuterium-labeled nicotinic acid. This process can be useful for creating labeled compounds for research purposes (Clark, 1976).

  • Synthesis of Substituted Methyl Pyridinecarboxylates : Methyl 2-amino-5-bromonicotinate was used to prepare methyl 5-X-nicotinates, contributing to general methods for synthesizing substituted methyl pyridinecarboxylates. This research expands the understanding and toolkit for synthetic organic chemistry (Deady et al., 1971).

  • Biological Evaluation of Quaternary Ammonium Salts : The compound has been used in the synthesis and biological evaluation of quaternary ammonium salts of 5-bromonicotinic acid derivatives. These compounds demonstrated promising cytotoxicity, antibacterial, and antifungal activities, indicating potential pharmaceutical applications (Khan et al., 1999).

  • Antibacterial Activity of a Derived Compound : A derivative of 5-bromonicotinic acid showed excellent antibacterial activity, highlighting its potential use in developing new antibacterial agents (Li, 2009).

  • Study on Methylglyoxal in Food and Organisms : Though not directly related to Methyl 2-amino-5-bromonicotinate, this study on Methylglyoxal, another methyl derivative, provides context on the broader field of study concerning methyl derivatives in biochemistry and food science (Nemet et al., 2006).

  • Synthesis of Anthyridine Derivatives : Research on the synthesis of anthyridine derivatives from 2-bromonicotinic acid, closely related to Methyl 2-amino-5-bromonicotinate, contributes to the field of heterocyclic chemistry, potentially useful in developing new chemical entities for various applications (Carboni et al., 1969).

Safety And Hazards

“Methyl 2-amino-5-bromonicotinate” may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful in contact with skin, if inhaled, or if swallowed .

properties

IUPAC Name

methyl 2-amino-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKBBOOIZBIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376965
Record name methyl 2-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-bromonicotinate

CAS RN

50735-34-7
Record name Methyl 2-amino-5-bromonicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50735-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-bromonicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-bromonicotinate
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Synthesis routes and methods I

Procedure details

Bromine (0.7 mL, 14 mmole) was added dropwise to a stirred solution of methyl 2-aminonicotinate (2.0 g, 13 mmole) in HOAc (50 mL). A suspension formed within 30 min. The reaction was allowed to stir at room temperature for 2 h, then was concentrated under vacuum. The residue was triturated with 1.0 N Na2CO3 (50 mL) and the solid was collected by suction filtration. The solid was washed with H2O (50 mL) and dried under vacuum to give the title compound (2.95 g, 98%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=2.5 Hz, 1 H), 8.23 (d, J=2.5 Hz, 1 H), 6.40 (br s, 2 H), 3.90 (s, 3 H).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A slurry of 2-amino-5-bromopyridine-3-carboxylic acid (7 g, 32.2 mmol) in methanol (150 mL) and H2SO4 (7 mmol) was heated to reflux for 48 h. The reaction mixture was concentrated to ca. 40 mL. Water (100 mmol) was added to the residual oil, and the mixture neutralized with sodium carbonate. Ethyl acetate (400 mL) was added and the organic layer was washed with saturated aqueous sodium chloride then dried (Na2SO4) and concentrated to give the title compound (5.5 g, 73.9% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
73.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Konshin, VP Chesnokov - Chemistry of Heterocyclic Compounds, 1973 - Springer
… Methyl 2-Amino-5-bromonicotinate (HI). A solution of 5.2 ml of bromine in 20 ml of glacial acetic acid was poured into a solution of 0.1 mole of ester I in 20 ml of glacial acetic acid. When …
Number of citations: 2 link.springer.com
V Calvo, D Surguladze, AH Li, MD Surman… - Bioorganic & Medicinal …, 2021 - Elsevier
… Suzuki coupling between methyl 2-amino-5-bromonicotinate (II-1) and 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (II-2) gave compound II-3. Coupling of aniline II-3 …
Number of citations: 7 www.sciencedirect.com
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
… The urea 8–11 were prepared by treating commercially available methyl 2-amino-5-bromobenzoate 4, methyl 2-amino-5-bromonicotinate 5, methyl 5-amino-2-chloroisonicotinate 6, and …
Number of citations: 12 www.sciencedirect.com
Q Zhou, TA Reekie, RH Abbassi, DI Venkata… - Bioorganic & Medicinal …, 2018 - Elsevier
… To a sealed tube was added a mixture of methyl 2-amino-5-bromonicotinate 23 (500 mg, 2.16 mmol) and N,N-dimethylformamide dimethyl acetal (3 mL, 21.6 mmol), and stirred at 110 C …
Number of citations: 4 www.sciencedirect.com

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